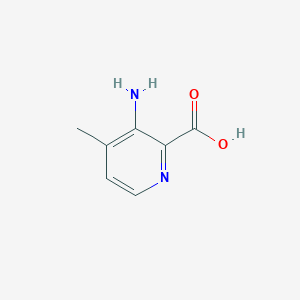

1-(8-methoxy-2H-chromen-3-yl)ethanone

Overview

Description

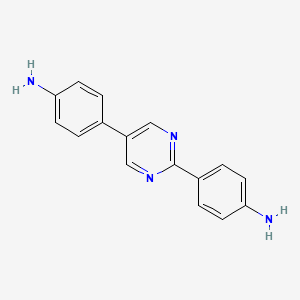

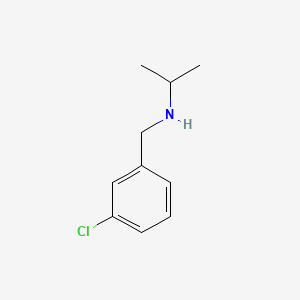

“1-(8-methoxy-2H-chromen-3-yl)ethanone” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.22 . This compound is used for research purposes .

Molecular Structure Analysis

The dihydropyran ring in the structure of “1-(8-methoxy-2H-chromen-3-yl)ethanone” is fused with the benzene ring . The dihydropyran ring is in a half-chair conformation . The methoxy group is coplanar with the benzene ring to which it is connected .Physical And Chemical Properties Analysis

“1-(8-methoxy-2H-chromen-3-yl)ethanone” is a solid substance . It has a melting point range of 104 - 106 degrees Celsius .Scientific Research Applications

Field: Medicinal and Pharmaceutical Chemistry

- Application : 2H/4H-chromenes, including “1-(8-methoxy-2H-chromen-3-yl)ethanone”, have versatile biological profiles and are used in the synthesis of a variety of analogs that exhibit unusual activities by multiple mechanisms .

- Methods : Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs . For example, to a solution of 2-hydroxy-3-methoxy-benzaldehyde, an excess amount of methyl vinyl ketone and potassium carbonate was added .

- Results : 2H/4H-chromenes have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Field: Synthetic Organic Chemistry

- Application : 3-(Bromoacetyl)coumarins, a related class of compounds, are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

- Methods : The review emphasizes recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives .

- Results : Recent advances of 3-(bromoacetyl)coumarins towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems have been reported .

For example, one supplier mentions that it’s a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is important in many areas of biology, including cell biology, molecular biology, biochemistry, and systems biology.

For example, one supplier mentions that it’s a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is important in many areas of biology, including cell biology, molecular biology, biochemistry, and systems biology.

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(8-methoxy-2H-chromen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8(13)10-6-9-4-3-5-11(14-2)12(9)15-7-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKPKPNOYJJBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206165 | |

| Record name | 2H-1-Benzopyran, 3-acetyl-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(8-methoxy-2H-chromen-3-yl)ethanone | |

CAS RN |

57543-54-1 | |

| Record name | 2H-1-Benzopyran, 3-acetyl-8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran, 3-acetyl-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)